2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide is an organic compound with the molecular formula C6H10ClN5O This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Preparation Methods
The synthesis of 2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide typically involves the reaction of a primary amine with orthoesters and sodium azide in an acetic acid medium. . The reaction conditions generally require heating and the use of glacial acetic acid as a solvent. Industrial production methods may involve scaling up this reaction and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is of interest for the development of new pharmaceuticals due to its stability and potential biological activity.
Materials Science: Tetrazole derivatives are used in the synthesis of energetic materials, such as propellants and explosives, due to their high nitrogen content and thermal stability.
Biochemistry: The compound can be used in the synthesis of DNA and other biomolecules, leveraging the reactivity of the tetrazole ring.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparison with Similar Compounds
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide can be compared with other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Known for its high acidity and stability, used in various chemical syntheses.
Tetrazol-1-ylacetic acid: Used in the synthesis of antibiotics and other pharmaceuticals.
Properties
IUPAC Name |
2-chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5O/c1-5(7)6(13)8-2-3-12-10-4-9-11-12/h4-5H,2-3H2,1H3,(H,8,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDNABNRSKJGRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1N=CN=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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